molecular formula C15H10FNO B1391107 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde CAS No. 1214348-51-2

4-(4-fluorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1391107
CAS No.: 1214348-51-2
M. Wt: 239.24 g/mol
InChI Key: GEACSZNVQMBEFY-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a fluorophenyl group attached to the indole ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and indole-3-carboxaldehyde.

    Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with indole-3-carboxaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 4-(4-Fluorophenyl)-1H-indole-3-carboxylic acid.

    Reduction: 4-(4-Fluorophenyl)-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Fluorophenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the indole ring can participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-1H-indole-3-carboxylic acid
  • 4-(4-Fluorophenyl)-1H-indole-3-methanol
  • 4-(4-Fluorophenyl)-1H-indole-3-nitrile

Uniqueness

4-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the fluorophenyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-12-6-4-10(5-7-12)13-2-1-3-14-15(13)11(9-18)8-17-14/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEACSZNVQMBEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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